molecular formula C11H9FN2O2 B4433746 N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4433746
M. Wt: 220.20 g/mol
InChI Key: BIMWODCMMDIPSM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 848282-01-9) is a high-purity chemical building block with significant relevance in agrochemical research and development. This compound, with the molecular formula C 11 H 9 FN 2 O 2 and a molecular weight of 220.20 g/mol, belongs to the isoxazole-carboxamide class of heterocyclic compounds . Isoxazole derivatives are prominent in medicinal and agricultural chemistry due to their versatile bioactivity. Scientific literature indicates that structurally related compounds, specifically those featuring a 5-methylisoxazole core linked to an aryl group via a carboxamide bridge, have been investigated as potential inhibitors of the D1 protease (CtpA) in plants . D1 protease is a critical enzyme for photosynthesis, and inhibitors targeting this pathway can exhibit potent herbicidal activity . This makes this compound a valuable scaffold for designing and synthesizing novel herbicidal agents and for fundamental studies in plant biology . The compound is offered with a purity of 95% and is available for immediate shipment in various quantities to support your ongoing research programs . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMWODCMMDIPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-fluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Biological Activity Unique Advantages Limitations References
N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide 3-fluorophenyl, methyl-oxazole Anti-inflammatory, anticancer Balanced solubility and potency Moderate metabolic stability
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 2,4-difluorophenyl, phenyl-oxazole Immunomodulatory High target specificity Low aqueous solubility
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide Thiophene, hydroxyethoxy Antiviral Enhanced solubility Reduced metabolic stability
N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide 3-chlorophenyl Radioprotective (prodrug) High membrane permeability Risk of off-target effects

Key Research Findings

  • Fluorine vs. Chlorine : Fluorinated analogs generally exhibit higher target selectivity due to fluorine’s electronegativity, while chlorinated compounds prioritize lipophilicity and membrane penetration .
  • Heterocyclic Cores : Oxazole derivatives are more metabolically stable than thiazole analogs but may lack thiazole’s metal-binding capabilities .
  • Functional Groups : Polar substituents (e.g., hydroxyethoxy) improve solubility but may shorten half-life due to rapid renal clearance .

Biological Activity

N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. The oxazole ring structure combined with the carboxamide functional group provides a unique framework that can interact with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C11H10FN2O2C_{11}H_{10}FN_{2}O_{2}, with a molecular weight of approximately 220.21 g/mol. The presence of the fluorine atom in the phenyl group enhances its lipophilicity and may influence its biological interactions.

This compound has been studied for its potential as an inhibitor of specific enzymes and receptors. Preliminary research suggests that it may interact with targets involved in cancer progression and other diseases. The fluorine substitution is believed to enhance binding affinity and selectivity towards these targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the oxazole structure and the substitution pattern on the phenyl ring significantly affect biological activity. For instance, compounds with different halogen substituents exhibit varied inhibitory effects on enzyme targets.

Compound NameStructure FeaturesBiological ActivityNotes
N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamideBenzene ring with fluorine at para positionPotential enzyme inhibitorSimilar activity profile to N-(3-fluorophenyl)
N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamideBenzene ring with chlorine at para positionInhibitory potential on similar targetsVaries in electronic properties affecting reactivity
N-(3-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamideNitrophenyl substitutionAnticancer activity observedStronger electron-withdrawing properties

Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant growth inhibition in colorectal cancer cells at concentrations below 10 μM, indicating its potential as a lead compound for further development.

Enzyme Inhibition Studies

Research has shown that this compound acts as a potent inhibitor of alkaline ceramidases (ACER). The inhibition of ACER has implications for treating diseases such as cancer and lysosomal storage disorders. In vitro assays indicated an IC50 value of less than 100 nM for ACER inhibition, suggesting strong biological activity.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics when administered orally. Studies indicate a half-life of approximately 6 hours in murine models, which supports its potential for therapeutic use.

Q & A

Q. What are the common synthetic routes for N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions. A literature-based approach includes:

  • Condensation : Reacting 3-fluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine to form the carboxamide bond .
  • Purification : Intermediates are purified via silica gel thin-layer chromatography (TLC) or preparative HPLC to achieve >95% purity. For example, similar oxazole derivatives are isolated as colorless oils or solids after neutralization, filtration, and vacuum concentration .
  • Key reagents : Lithium aluminum hydride (LiAlH₄) may reduce nitriles to amines in ether, followed by acid/base workup .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the molecular structure, with characteristic peaks for the fluorophenyl group (δ 7.2–7.5 ppm) and oxazole ring (δ 6.5–6.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity is confirmed using reverse-phase HPLC with UV detection (e.g., 99.0–99.7% purity for analogous compounds) .
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry confirms the molecular formula (e.g., C₁₁H₁₀FN₂O₂ for related derivatives) .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials like strong oxidizers .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Ventilate the area and avoid dust generation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) to enhance carboxamide bond formation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while microwave-assisted synthesis reduces reaction time .
  • Temperature Control : Maintain 0–5°C during exothermic steps (e.g., LiAlH₄ reductions) to minimize side reactions .

Q. How do structural modifications (e.g., fluorine substitution) affect bioactivity?

  • Fluorine Impact : The 3-fluorophenyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies show fluorinated analogs exhibit higher binding affinity to targets like enoyl-acyl carrier protein reductase .
  • Oxazole Ring Modifications : Replacing the methyl group with bulkier substituents (e.g., phenyl) alters steric hindrance, affecting enzyme inhibition (e.g., IC₅₀ shifts from nM to µM ranges) .

Q. How can computational methods predict the compound’s mechanism of action?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., DNA polymerase or viral proteases). Docking scores correlate with experimental IC₅₀ values .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with Serine or Histidine) .

Q. How should contradictory data in biological assays be resolved?

  • Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Orthogonal Techniques : Combine enzymatic assays (e.g., fluorescence-based) with SPR (surface plasmon resonance) to confirm binding kinetics .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(2,4-difluorophenyl) analogs) to identify trends in activity .

Q. What strategies address low solubility in aqueous buffers for in vitro studies?

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media.
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Data Analysis and Interpretation

Q. How can crystallography (e.g., SHELX) resolve structural ambiguities?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement to determine bond lengths/angles and confirm the fluorophenyl orientation. SHELX programs are robust for small-molecule structures, even with twinned data .
  • Electron Density Maps : Analyze residual density to detect disordered solvent molecules or counterions .

Q. What statistical methods are suitable for SAR (Structure-Activity Relationship) studies?

  • Multivariate Regression : Correlate substituent properties (e.g., Hammett σ values) with bioactivity using partial least squares (PLS) regression.
  • Machine Learning : Train random forest models on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
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N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

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